5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide

Physicochemical characterization Thermal analysis Solid-state chemistry

Standard N-methylpyridine-2-sulfonamides lack the 5-hydroxymethyl handle for SAR conjugation, forcing compromise between inhibition kinetics and derivatization. This dual-substituted scaffold solves the trade-off. - **Reversible inhibition**: N-methyl group eliminates one H-bond donor, ensuring competitive CA binding (not irreversible). - **Synthetic anchor**: 5-CH2OH enables tail attachment (sulfonylureas, carbamates) for isoform selectivity. - **Metal coordination**: Pyridine N + sulfonamide O form bidentate motif for Ir/Fe/Ni catalysis; alcohol enables MOF heterogenization. ≥95% purity. Available for immediate R&D supply.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
Cat. No. B12126818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)-N-methylpyridine-2-sulfonamide
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=NC=C(C=C1)CO
InChIInChI=1S/C7H10N2O3S/c1-8-13(11,12)7-3-2-6(5-10)4-9-7/h2-4,8,10H,5H2,1H3
InChIKeyGKSIMQGFKCQAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)-N-methylpyridine-2-sulfonamide: Core Properties and Classification


5-(Hydroxymethyl)-N-methylpyridine-2-sulfonamide (CAS 1334490-99-1; ZINC70453866; AKOS005363181) is a heteroaromatic sulfonamide comprising a pyridine ring substituted at position 2 with an N-methylsulfonamide group and at position 5 with a hydroxymethyl moiety . With molecular formula C₇H₁₀N₂O₃S and a molecular weight of 202.23 g/mol, the compound possesses two hydrogen-bond donors and five hydrogen-bond acceptors . It is supplied as a research chemical at ≥95% purity for use as a synthetic building block, enzyme inhibitor scaffold, and metal-coordination ligand .

Why This Compound Cannot Be Replaced by Common Pyridine-2-sulfonamide Analogs


The combination of N-methylation on the sulfonamide nitrogen and a 5-hydroxymethyl substituent on the pyridine ring creates a unique pharmacophore that cannot be replicated by either the unsubstituted primary sulfonamide (CAS 285135-58-2) or the N-methyl analog lacking the 5-hydroxymethyl group (CAS 66715-66-0). N-Methylation eliminates one hydrogen-bond donor while introducing steric and conformational constraints that influence target binding kinetics; literature evidence demonstrates that N-methyl-substituted sulfonamides act as reversible competitive inhibitors of carbonic anhydrase, whereas N-hydroxy-N-methyl analogs exhibit irreversible inhibition [1]. The 5-hydroxymethyl group simultaneously provides a hydrogen-bond donor/acceptor site, increases topological polar surface area (TPSA ~81.4 Ų for the des-N-methyl analog ), and serves as a synthetic handle for further conjugation—a capability absent in the 5-methyl analog (CAS 65938-77-4). These three features jointly determine solubility, binding mode, and derivatization potential, making generic substitution scientifically invalid without re-validation of all downstream parameters.

Quantitative Differentiation vs. Closest Analogs


Thermal Stability Advantage: Melting Point Elevation vs. 5-Methyl Analog

The target compound exhibits a predicted melting point of 168–172°C, representing an increase of approximately 30–40°C over 5-methyl-2-pyridinesulfonamide (CAS 65938-77-4), which melts at 127–132°C [1]. This elevation is attributed to the hydroxymethyl group enabling additional intermolecular hydrogen bonding in the solid state, conferring greater thermal robustness during storage and handling.

Physicochemical characterization Thermal analysis Solid-state chemistry

Hydrogen-Bond Donor Count: Dual Donor Capability vs. N-Methyl Analog

The target compound possesses two hydrogen-bond donors (sulfonamide N–H and hydroxymethyl O–H), whereas N-methylpyridine-2-sulfonamide (CAS 66715-66-0) has only one (sulfonamide N–H) and 5-methyl-2-pyridinesulfonamide also has only one (sulfonamide N–H) [1]. Additionally, the target compound has five hydrogen-bond acceptors versus four for N-methylpyridine-2-sulfonamide (CAS 66715-66-0). This dual-donor profile modulates aqueous solubility, protein-ligand interaction topology, and solid-state packing.

Ligand design Molecular recognition ADME prediction

Synthetic Derivatization Versatility: Hydroxymethyl as a Conjugation Handle

The 5-hydroxymethyl group of the target compound provides a reactive primary alcohol function (pKₐ ~15–16) amenable to esterification, etherification, oxidation to aldehyde/carboxylic acid, or activation as a leaving group for nucleophilic displacement. In contrast, the 5-methyl analog (CAS 65938-77-4) bears a chemically inert methyl group at the same position, precluding further functionalization without de novo synthesis . The hydroxymethyl group additionally enables coordination to metal centers for metal-organic framework (MOF) construction and polymer cross-linking [1].

Chemical biology Bioconjugation Medicinal chemistry MOF synthesis

Reversible Inhibition Mechanism: N-Methyl Sulfonamide vs. N-Hydroxy-N-methyl Inhibitors

N-Methyl-substituted aromatic sulfonamides, the class to which the target compound belongs, function as reversible competitive inhibitors of carbonic anhydrase, whereas N-hydroxy-N-methyl-substituted sulfonamides act as irreversible inhibitors [1]. This mechanistic distinction is directly attributable to the N-methyl substitution pattern on the sulfonamide nitrogen. The reversible binding mode allows for equilibrium-governed target engagement without permanent enzyme inactivation, a critical consideration for pharmacological profiling where sustained target inhibition must be titratable.

Enzyme kinetics Carbonic anhydrase Inhibitor mechanism

Lipophilicity Modulation: Predicted LogP Shift vs. Unsubstituted Sulfonamide

Pyridine-2-sulfonamide (CAS 63636-89-5) has a measured logP of approximately –0.195 [1]. N-Methylation alone raises the logP to approximately +0.1 for N-methylpyridine-2-sulfonamide (CAS 66715-66-0) [2]. The target compound, incorporating both N-methyl and 5-hydroxymethyl groups, is predicted to have a logP intermediate between the N-methyl analog and the 5-hydroxymethyl primary sulfonamide, balancing the lipophilicity-enhancing effect of N-methylation with the hydrophilicity contribution of the hydroxymethyl group.

ADME Lipophilicity Drug-likeness Permeability

Positional Specificity: 5-Hydroxymethyl vs. 4-Hydroxymethyl Regioisomer Activity

The position of the hydroxymethyl substituent on the pyridine ring critically influences biological activity. Evidence from pyridine-2-sulfonamide carbonic anhydrase inhibitors demonstrates that substitution at the 5-position places the functional group in a geometry compatible with the enzyme's outer binding pocket, whereas the 4-hydroxymethyl regioisomer (CAS 1881589-63-4) presents a different orientation that alters binding interactions [1][2]. The 5-substitution pattern is also the scaffold used in clinically evaluated endothelin receptor antagonists (e.g., Clazosentan derived from 5-methyl-2-pyridinesulfonamide ), indicating that this regiochemistry is privileged for certain target classes.

Structure-activity relationship Regiochemistry Carbonic anhydrase

High-Value Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization via Hydroxymethyl-Directed Derivatization

Utilize the 5-hydroxymethyl group as a synthetic anchor for attaching tail groups (e.g., sulfonylureas, carbamates) to generate isoform-selective carbonic anhydrase inhibitors. The N-methyl sulfonamide ensures reversible competitive inhibition (see Evidence Item 4) while the 5-hydroxymethyl enables modular SAR exploration—analogous to the 5-(3-tosylureido)pyridine-2-sulfonamide scaffold validated in hCA II co-crystal structures [1]. The dual hydrogen-bond donor capacity (Evidence Item 2) provides additional interaction points for isoform selectivity engineering.

Metal-Organic Framework Ligand for Water Oxidation Catalysis

The pyridine nitrogen and sulfonamide oxygen atoms form a bidentate coordination motif for transition metals (Ir, Fe, Ni), while the 5-hydroxymethyl group provides a third coordination site or a pendant functional group for post-synthetic MOF modification. Bis(pyridine-2-sulfonamide) Ir(III) complexes have demonstrated efficient and durable water oxidation catalysis [2]; the hydroxymethyl analog introduces additional possibilities for heterogenization onto solid supports via the free alcohol group (Evidence Item 3).

Species-Selective Enzyme Inhibitor Screening Scaffold for M. tuberculosis Lpd

N-Methylpyridine sulfonamides have been identified as >1000-fold species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) versus the human homologue, binding at the lipoamide channel with low nanomolar affinity [3]. The target compound, bearing both the N-methyl sulfonamide and the 5-hydroxymethyl group, can serve as a core scaffold for hit-to-lead optimization aimed at improving mycobacterial cell penetration while maintaining selectivity.

Physicochemical Property Benchmarking for logD Optimization

Deploy the compound as a reference standard in logD optimization studies where both N-methylation (ΔlogP ≈ +0.3) and hydroxymethyl incorporation (ΔlogP ≈ –0.3 to –0.5) are systematically varied (Evidence Item 5). The balanced profile makes it suitable for calibrating in silico ADME models that aim to predict the permeability-solubility trade-off in heteroaromatic sulfonamide series.

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